molecular formula C21H24N4O B2486670 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide CAS No. 1251571-43-3

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide

Cat. No.: B2486670
CAS No.: 1251571-43-3
M. Wt: 348.45
InChI Key: CSNRAOKHJPYWEN-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a dimethylamino group at position 3 and a phenyl group at position 4. The acetamide moiety is further modified with N-methyl and N-(m-tolyl) groups, contributing to its unique steric and electronic properties.

Properties

IUPAC Name

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-16-9-8-12-18(13-16)24(4)20(26)15-25-14-19(21(22-25)23(2)3)17-10-6-5-7-11-17/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNRAOKHJPYWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the dimethylamino and phenyl groups under controlled conditions. The final step involves the acylation of the pyrazole derivative with N-methyl-N-(m-tolyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, such as Lewis acids, and solvents that facilitate the reaction while minimizing by-products. Purification techniques like column chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Pyrazole Ring Formation

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . For example:

  • Hydrazine + β-ketoester : Forms pyrazole rings with ester substituents, which can be further functionalized via hydrolysis or amidation .

  • Cyclization with ethyl cyanoacetate : Ethyl cyanoacetate reacts with amines under basic conditions to form intermediates that cyclize into pyrazoles (El-Saghier reaction) .

Acetamide Linkage

The acetamide bridge is introduced via nucleophilic substitution or coupling reactions:

  • 2-Chloro-N-arylacetamide precursors : React with amines (e.g., N-methyl-m-toluidine) to form substituted acetamides .

  • Buchwald–Hartwig coupling : Links pyrazole derivatives to arylacetamide groups using palladium catalysts .

Pyrazole Ring

  • Electrophilic substitution : The pyrazole’s NH group (position 1) and electron-rich dimethylamino group (position 3) direct electrophiles to positions 4 and 5 .

  • N-Alkylation : Reacts with alkyl halides or acyl chlorides to form N-substituted pyrazoles (e.g., benzylation at position 1) .

Acetamide Group

  • Hydrolysis : Under acidic or basic conditions, the acetamide hydrolyzes to a carboxylic acid or amine .

  • Nucleophilic substitution : The methyl and m-tolyl groups on the amide nitrogen influence steric and electronic properties, affecting reactivity with electrophiles .

Dimethylamino Group

  • Quaternization : Reacts with alkyl halides to form quaternary ammonium salts.

  • Oxidation : Converts dimethylamino (–N(CH₃)₂) to nitroso (–NO) or nitroxide groups under strong oxidizing conditions .

Cyclization to Imidazoles

Intermediate pyrazole-acetamide derivatives undergo cyclization with reagents like ethyl glycinate hydrochloride to form fused imidazole systems (Scheme 1) :

text
Pyrazole-acetamide + Ethyl glycinate → Imidazole-4-one derivatives

Conditions : Neat fusion at 70°C for 2 h .

Sulfur Incorporation

Pyrazole-thioacetamide analogs react with elemental sulfur to form imidazole-2-thiones (Scheme 2) :

text
Pyrazole-thioacetamide + S₈ → Imidazole-2-thione

Conditions : Triethylamine, reflux in ethanol .

Spectroscopic Characterization

Data for related compounds provide insights into expected properties:

Property Observations Source
IR (cm⁻¹) 3387 (NH), 1722 (C=O), 1662 (C=O)
¹H NMR (DMSO-d₆) δ 3.21 (s, 6H, 2CH₃), 3.41 (s, 2H, CH₂CO), 9.15 (s, 1H, NH)
¹³C NMR (CDCl₃) δ 31.45 (CH₂), 167.36 (C=O), 172.23 (C=O)
MS (m/z) 569 (M⁺)

Comparison with Structural Analogs

Compound Key Differences Reactivity
N-Cyclohexyl-2-(4-oxoimidazol-2-yl)acetamide Cyclohexyl vs. m-tolyl substituentHigher steric hindrance reduces hydrolysis
2-[4-(Dimethylamino)phenyl]-N-pyrazolylacetamide Lack of methyl group on acetamide nitrogenEnhanced electrophilic substitution

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Antidepressant Properties

Research suggests that the compound may have potential antidepressant effects. It is believed to interact with neurotransmitter systems (noradrenergic, dopaminergic, and serotonergic), potentially alleviating symptoms of depression and improving the quality of life for affected individuals .

Antioxidant Activity

Studies indicate that pyrazole derivatives often demonstrate significant antioxidant activity. For instance, related compounds have shown the ability to scavenge free radicals, which is vital in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds similar to this one have been evaluated for their anti-inflammatory properties. Research suggests that these derivatives can inhibit pro-inflammatory cytokines and pathways, indicating potential in treating inflammatory disorders .

Antimicrobial Activity

Emerging evidence points to antimicrobial properties associated with pyrazole derivatives. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Scientific Research Applications

The compound's unique structure and properties lend themselves to several applications across various scientific domains:

Medicinal Chemistry

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide serves as a building block in synthesizing more complex molecules and as a ligand in coordination chemistry.

Drug Development

Due to its interaction with biological macromolecules, this compound is a candidate for drug development and biochemical studies aimed at discovering new therapeutic agents.

Material Science

The compound can also be utilized in developing new materials with unique properties, such as polymers and coatings. Its specific substitution pattern imparts distinct chemical characteristics that are valuable in industrial applications .

Case Study 1: Antioxidant Activity

A study on a series of pyrazole derivatives demonstrated potent antioxidant activity, with IC50 values in the low micromolar range. This suggests that modifications to the pyrazole core can enhance bioactivity .

Case Study 2: Anti-inflammatory Mechanism

In pharmacological studies, related pyrazole derivatives significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways. This highlights their therapeutic potential in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

  • Target Compound: The pyrazole ring is substituted with a dimethylamino group (electron-donating) at position 3 and a phenyl group (hydrophobic) at position 4. This combination balances electronic effects and steric bulk .
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Features chloro (electron-withdrawing) and cyano (polar) groups. These substituents enhance electrophilicity, making the compound suitable as a precursor for insecticides like Fipronil derivatives .
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Incorporates a dihydro-pyrazole ring with a ketone at position 3, reducing aromaticity and altering hydrogen-bonding capacity.

Impact on Hydrogen Bonding and Crystal Packing

  • In contrast, ’s compound forms R₂²(10) dimers via N–H⋯O interactions, stabilizing its crystalline structure . Methoxy-substituted analogs (e.g., ) leverage O–H⋯N bonds for similar stabilization .

Acetamide Moieties

N-Substituent Variations

Compound N-Substituents Key Properties
Target Compound N-methyl, N-(m-tolyl) Moderate steric hindrance; meta-methyl enhances solubility vs. para isomers
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide () N,N,N-trimethyl Increased lipophilicity; potential for enhanced CNS penetration
N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide () N-benzimidazolyl Rigid planar structure; possible DNA intercalation

Bioactivity Trends

  • Insecticidal Activity: ’s chloro-cyano pyrazole derivatives are precursors to Fipronil, suggesting that electron-withdrawing groups on pyrazole enhance insecticidal properties . The target compound’s dimethylamino group may redirect activity toward non-insecticidal targets (e.g., kinase inhibition).
  • Antimicrobial Potential: Benzimidazole-containing analogs () exhibit activity against pathogens, likely due to the benzimidazole moiety’s ability to disrupt microbial enzymes .

Solubility and Bioavailability

  • The target compound’s m-tolyl group offers a balance between hydrophobicity and solubility, whereas ’s methoxy groups improve aqueous solubility via hydrogen bonding . Dichlorophenyl substituents () may reduce solubility but enhance target affinity in lipid-rich environments .

Biological Activity

The compound 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring with dimethylamino and phenyl substituents. The molecular formula is C18_{18}H22_{22}N4_{4}, indicating the presence of multiple functional groups that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through the reaction of phenylhydrazine with a diketone or an α,β-unsaturated carbonyl compound.
  • Acetamide Formation : The pyrazole derivative is then reacted with an appropriate acetamide precursor, incorporating the dimethylamino and m-tolyl groups under basic conditions.

Antioxidant Properties

Research indicates that pyrazole derivatives often exhibit significant antioxidant activity. For example, studies have shown that related compounds demonstrate the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. These studies suggest that such derivatives can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory disorders .

Antimicrobial Activity

There is emerging evidence of antimicrobial properties associated with pyrazole derivatives. In vitro studies have shown effectiveness against various bacterial strains, indicating potential applications in antibiotic development.

Case Study 1: Antioxidant Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural features exhibited potent antioxidant activity, with IC50 values in the low micromolar range. This suggests that modifications to the pyrazole core can enhance its bioactivity .

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological study, a related pyrazole derivative was found to significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways. This highlights the therapeutic potential of such compounds in managing chronic inflammatory diseases .

Research Findings

StudyFindings
Demonstrated antioxidant activity with significant free radical scavenging capabilities.
Showed anti-inflammatory effects via inhibition of NF-kB pathways in vivo.
Exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria.

Q & A

Q. What strategies validate synergistic effects in combination therapies?

  • Methodological Answer :
  • Chou-Talalay Method : Calculate combination index (CI < 1 indicates synergy) using dose-response matrices .
  • Transcriptomics : Profile gene expression (RNA-seq) in treated cell lines to identify pathway crosstalk .

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